Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
CAS No.: 1351607-94-7
VCID: VC6754658
Molecular Formula: C12H18N4O3S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1351607-94-7](/images/structure/VC6754658.png)
Description |
SynthesisThe synthesis of such compounds typically involves multiple steps, including the formation of the thiazolopyridine ring system, followed by the introduction of the ethylcarbamoyl and ethyl carbamate groups. The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve the desired product efficiently. Biological ActivityWhile specific biological activity data for Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate are not available, compounds with similar structures have shown potential in various biological applications. For example, thiazolopyridine derivatives have been explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Additional Notes
|
---|---|
CAS No. | 1351607-94-7 |
Product Name | Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
Molecular Formula | C12H18N4O3S |
Molecular Weight | 298.36 |
IUPAC Name | ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Standard InChI | InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18) |
Standard InChIKey | WUXSDNSDNZATPB-UHFFFAOYSA-N |
SMILES | CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC |
Solubility | not available |
PubChem Compound | 71788115 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume